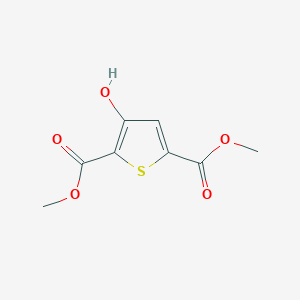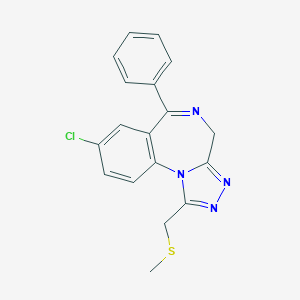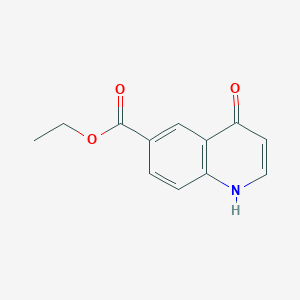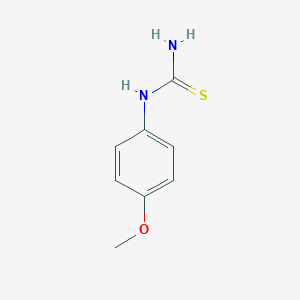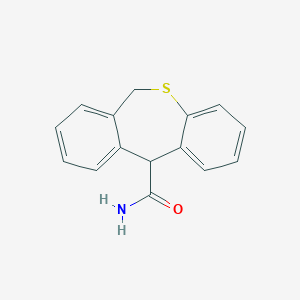
DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the dibenzothiepin family and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- is not fully understood. However, it is believed to act as an antagonist at various receptors in the brain, including the dopamine D2 receptor, serotonin 5-HT2 receptor, and alpha-adrenergic receptor. This compound has also been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical And Physiological Effects
DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a critical role in regulating mood, cognition, and behavior. This compound has also been found to have anxiolytic and sedative effects, which make it a promising candidate for the treatment of anxiety and sleep disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- in lab experiments is its high potency and selectivity. This compound has been found to exhibit a high affinity for various receptors in the brain, which makes it a valuable tool for studying the mechanisms of action of these receptors. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for research on DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO-. One of the most promising areas of investigation is the development of novel drugs based on this compound for the treatment of various neurological disorders. Another area of research is the study of the long-term effects of this compound on the brain and the body, as well as its potential for abuse and addiction. Finally, there is a need for further investigation into the mechanisms of action of this compound and its interactions with other drugs and neurotransmitters in the brain.
Synthesis Methods
The synthesis of DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- involves a multi-step process that includes the reaction of dibenzothiepin with various reagents. One of the most commonly used methods for synthesizing this compound is the reaction of dibenzothiepin with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate product, which is then treated with a secondary amine to yield the final product.
Scientific Research Applications
DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit various pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. This compound has also been shown to have potential applications in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
properties
CAS RN |
50741-66-7 |
|---|---|
Product Name |
DIBENZO(b,e)THIEPIN-11-CARBOXAMIDE, 6,11-DIHYDRO- |
Molecular Formula |
C15H13NOS |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
6,11-dihydrobenzo[c][1]benzothiepine-11-carboxamide |
InChI |
InChI=1S/C15H13NOS/c16-15(17)14-11-6-2-1-5-10(11)9-18-13-8-4-3-7-12(13)14/h1-8,14H,9H2,(H2,16,17) |
InChI Key |
KWMIYIVKXATREY-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)C(=O)N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



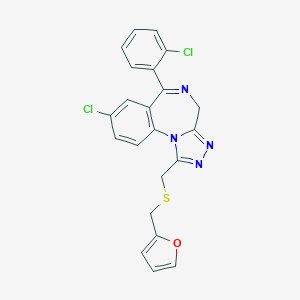
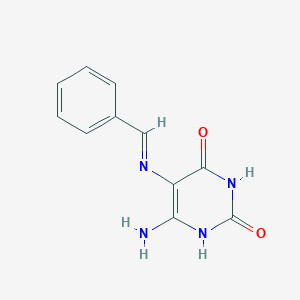
![6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine](/img/structure/B188613.png)
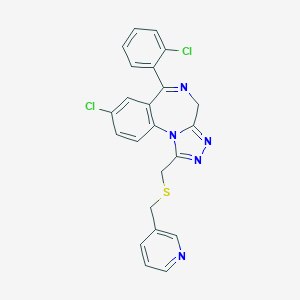
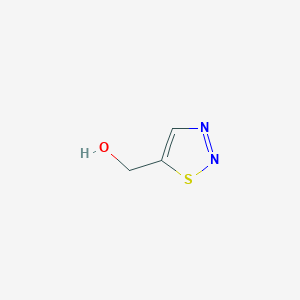
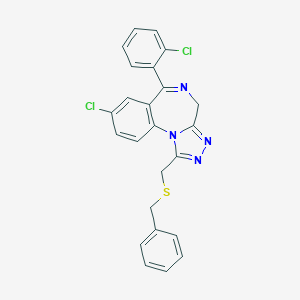
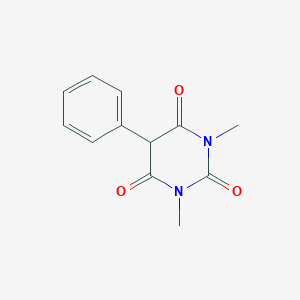

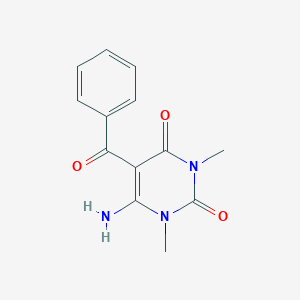
![9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188621.png)
